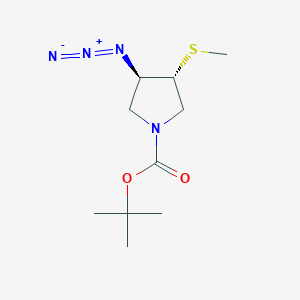

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the azido, methylsulfanyl, and tert-butyl carboxylate groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a rigid structure, while the azido, methylsulfanyl, and tert-butyl carboxylate groups contribute to the compound’s reactivity .Chemical Reactions Analysis

The azido group is known for its high reactivity and can participate in various reactions, such as reduction to amines or reaction with phosphines to form aminophosphines. The methylsulfanyl group can also participate in various reactions, such as oxidation or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the azido group might make it more reactive, while the tert-butyl carboxylate group might increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen

Overview of Applications

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate is a compound that finds application in various scientific research fields due to its unique chemical properties. While specific information on this compound is not directly available, insights can be drawn from research on related tert-butyl compounds and their applications in scientific research, particularly in the synthesis of N-heterocycles, which are pivotal in the development of pharmaceuticals and other therapeutically relevant compounds.

Synthesis of N-heterocycles

Chiral sulfinamides, closely related to tert-butyl-based compounds, are prominently utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, a compound with similar tert-butyl characteristics, has been extensively used for asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines. These compounds are significant for their roles as structural motifs in natural products and therapeutically applicable compounds, demonstrating the chemical versatility and application potential of tert-butyl derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Environmental and Health Impacts

Research on tert-butyl compounds, including tert-butylphenol and methyl tert-butyl ether (MTBE), sheds light on environmental occurrence, fate, human exposure, and toxicity. These studies are critical for understanding the environmental and health implications of tert-butyl derivatives. They have been found in various environmental matrices, indicating their widespread use and persistence. The knowledge of their environmental behavior, potential for human exposure, and toxicity is vital for assessing the risks and benefits of their use in industrial and commercial applications (Liu & Mabury, 2020).

Catalysis and Bioremediation

Tert-butyl compounds are also explored for their catalytic properties and potential in bioremediation strategies. For instance, the application of tert-butyl derivatives in catalyzing reactions or in the decomposition of pollutants through advanced oxidative processes showcases their utility in environmental management and pollution mitigation strategies. Such applications underscore the multifaceted roles tert-butyl derivatives can play, from facilitating chemical transformations to contributing to environmental sustainability efforts (Hsieh et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c1-10(2,3)16-9(15)14-5-7(12-13-11)8(6-14)17-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTKCMLPBVEINX-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)SC)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2719602.png)

![4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2719603.png)

![N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2719615.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2719617.png)

![N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2719619.png)